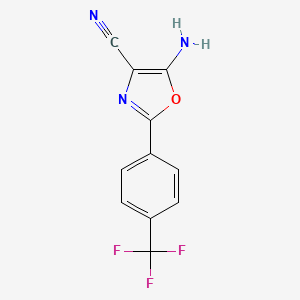

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile is a chemical compound with the molecular formula C11H6F3N3O and a molecular weight of 253.18 g/mol It is characterized by the presence of an oxazole ring substituted with an amino group, a trifluoromethyl group, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and aminoacetonitrile.

Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with aminoacetonitrile to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the oxazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amino-substituted oxazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to oxazole derivatives. For instance, derivatives of oxazole have shown promising results against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis in cancer cells through DNA damage pathways .

Case Study:

- A derivative similar to 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile was tested against the LN229 glioblastoma cell line, demonstrating significant cytotoxicity at low concentrations .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Research indicates that oxazole derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 6.25 µg/ml |

| B | Escherichia coli | 12.5 µg/ml |

| C | Candida albicans | 15.0 µg/ml |

Insecticidal Applications

The compound has been identified as a potential insecticide due to its ability to act as a blocker of GABA-regulated chloride channels in insects. This mechanism disrupts normal neural function, leading to paralysis and death in target pests.

Case Study:

- Ethiprole, a related compound, has been used effectively in agricultural settings for pest control, showcasing the potential for similar compounds like this compound in integrated pest management strategies .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Synthesis Overview:

- Starting Materials : Trifluoromethyl phenyl derivatives.

- Key Reactions : Nucleophilic substitution followed by cyclization to form the oxazole ring.

- Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Fipronil: A phenyl pyrazole compound with similar structural features, used as a broad-spectrum insecticide.

Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.

Uniqueness

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Actividad Biológica

5-Amino-2-(4-(trifluoromethyl)phenyl)oxazole-4-carbonitrile (CAS: 260973-63-5) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and its applications in scientific research.

This compound is characterized by the following molecular formula:

- Molecular Formula : C10H6F3N3O

- Molecular Weight : 245.17 g/mol

The trifluoromethyl group contributes to the compound's unique electronic properties, enhancing its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various human tumor cell lines. The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study:

A study evaluating the compound's effects on HeLa cells demonstrated an IC50 value of approximately 12 µM, indicating effective inhibition of cell proliferation. The compound was observed to arrest the cell cycle at the G2/M phase, which is critical for cancer therapy as it disrupts mitotic progression .

The molecular mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which is crucial in cancer metabolism.

- Gene Expression Modulation : It has been reported to alter the expression of key genes involved in apoptosis and cell cycle regulation.

- Binding Interactions : Molecular docking studies suggest that this compound binds to tubulin, inhibiting polymerization and leading to mitotic arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile | Structure | 10 | Tubulin inhibitor |

| 5-Amino-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | Structure | 15 | Apoptosis inducer |

| 5-Amino-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile | Structure | 20 | Cell cycle arrest |

This table illustrates that while all compounds exhibit anticancer properties, variations in their structure lead to differing potencies and mechanisms of action.

Research Applications

This compound has several applications in research:

- Medicinal Chemistry : It serves as a lead compound for developing new anticancer drugs.

- Biochemical Assays : Utilized as a probe to study enzyme interactions and cellular pathways.

- Material Science : Investigated for creating novel materials with electronic properties due to its unique structural features .

Propiedades

IUPAC Name |

5-amino-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O/c12-11(13,14)7-3-1-6(2-4-7)10-17-8(5-15)9(16)18-10/h1-4H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZWSGHZDGLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(O2)N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.